molecular formula C16H14BrN3O2 B3453738 ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3453738
M. Wt: 360.20 g/mol
InChI Key: FBDHAPASLZMHDC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 331428-53-6) is a brominated pyrazolopyrimidine derivative with a molecular formula of C₁₆H₁₄BrN₃O₂ and a molecular weight of 360.21 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-bromophenyl group at position 2, a methyl group at position 7, and an ethyl ester at position 4. This compound is of interest in medicinal chemistry due to the pyrazolopyrimidine scaffold’s prevalence in kinase inhibitors and antitumor agents .

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDHAPASLZMHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes, followed by subsequent introduction of aryl or arylamine groups via Suzuki–Miyaura and Buchwald–Hartwig coupling reactions . The reaction conditions often require the use of palladium catalysts and bases under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as the Sonogashira coupling and subsequent functionalization reactions, could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bromophenyl group or other substituents.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is being investigated for its potential as a pharmacophore in drug design. Its applications include:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Neuroprotective Effects : Studies have shown that pyrazolo[1,5-a]pyrimidines can protect neuronal cells from apoptosis, indicating a possible role in neurodegenerative disease management.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Heterocycles : It can be used to create more complex molecules through various coupling reactions such as Suzuki–Miyaura or Buchwald–Hartwig reactions.
  • Functionalization : The bromine atom can be substituted with various nucleophiles, enabling the introduction of diverse functional groups into the molecule.

Material Science

The unique electronic and optical properties of this compound make it a candidate for:

  • Development of Novel Materials : Its structural characteristics may lead to applications in creating materials with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₁₆H₁₄ClN₃O₂
  • Molecular Weight : 315.75 g/mol .
  • Key Difference : Replacement of bromine with chlorine reduces molecular mass and alters electronic properties (Cl: lower electronegativity and steric bulk than Br).
  • Activity : Chlorinated analogs are often synthesized to explore halogen-dependent bioactivity, such as improved metabolic stability or binding affinity .

Ethyl 2-(3-Chlorophenyl)-7-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate

  • CAS : 203587-56-8
  • Key Difference : Chlorine substitution at the meta position instead of para.
  • Impact : Meta-substitution may disrupt planarity of the aromatic ring, affecting interactions with hydrophobic pockets in target enzymes .

Core Heterocycle Modifications

Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxylate

  • Structure : Tetrazolo[1,5-a]pyrimidine core with a partially saturated 4,7-dihydro ring and a trifluoromethyl group at position 5 .
  • Key Features :
    • Puckering Parameters : The dihydropyrimidine ring adopts a flattened envelope conformation (Q = 0.125 Å, θ = 109.7°, φ = 11.7°), influencing steric interactions .
    • Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize crystal packing, which may correlate with enhanced solid-state stability .
  • Activity : Trifluoromethyl groups often enhance lipophilicity and metabolic resistance, making this compound a candidate for antiviral or anticancer applications .

Ethyl 2-Amino-7-Methyl-5-Phenyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate

  • Structure: Triazolo[1,5-a]pyrimidine core with an amino group at position 2 .
  • Synthesis : Regioselective synthesis via Biginelli-like reactions under ionic or acidic conditions .

Functional Group Variations

Ethyl 2-(Phenylamino)-4,5-Dihydropyrazolo[1,5-a]Pyrimidine-6-Carboxylate

  • Structure: 4,5-Dihydropyrazolopyrimidine with a phenylamino substituent .
  • Activity : Derivatives with fluorophenyl or nitrile groups (e.g., compounds 178d and 178f ) showed enhanced antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines, highlighting the role of electron-withdrawing groups in bioactivity .

Ethyl 7-Hydroxy-2-(1-Tert-Butoxycarbonylpiperidin-4-yl)Pyrazolo[1,5-a]Pyrimidine-6-Carboxylate

  • Structure : Hydroxyl group at position 7 and a bulky tert-butoxycarbonylpiperidinyl group at position 2 .

Biological Activity

Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₄BrN₃O₂
  • Molecular Weight : 360.205 g/mol
  • CAS Number : Not specified in the sources but can be referenced via chemical databases.

This compound features a pyrazolo[1,5-a]pyrimidine core with a bromophenyl substitution, which is believed to enhance its biological properties.

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets. It has been studied for its potential to inhibit certain enzymes and receptors involved in various biological pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro tests have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

For example, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated IC50 values comparable to doxorubicin, a standard chemotherapy drug, indicating their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Research involving molecular docking studies suggests that it may inhibit RNA polymerase enzymes in bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-78.64
AnticancerHCT-116Comparable to Doxorubicin
AntimicrobialRNA PolymeraseNot specified

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing novel pyrazolo[1,5-a]pyrimidines based on this compound. The synthesized compounds were evaluated for their biological activities using both in vitro assays and molecular docking techniques. The findings indicated that modifications to the core structure could significantly enhance biological activity against specific targets .

Q & A

Q. Basic Research Focus

  • NMR : ¹H NMR (δ 1.35 ppm, triplet for ethyl CH₃; δ 8.2–8.4 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 418.08 (calculated) .
  • XRD : Compare unit cell parameters (e.g., V = 1545.9 ų) with CCDC-deposited data .

How do structural modifications (e.g., methyl vs. trifluoromethyl groups) alter biological activity?

Advanced Research Focus
Comparative studies with analogs (e.g., trifluoromethyl-substituted derivatives) reveal:

  • Methyl Group : Enhances metabolic stability (t₁/₂ = 2.3 h in microsomes) via reduced CYP450 oxidation.
  • Trifluoromethyl : Increases lipophilicity (logP = 3.1 vs. 2.5 for methyl), improving membrane permeability but risking hepatotoxicity .
  • Bioactivity : Methyl derivatives show 10-fold higher selectivity for kinase targets (e.g., IC₅₀ = 0.12 μM vs. 1.4 μM for CF₃) .

What strategies mitigate byproduct formation during ester hydrolysis to the carboxylic acid derivative?

Advanced Research Focus
Controlled hydrolysis using:

  • Acidic Conditions : H₂SO₄ (1M) in ethanol/H₂O (4:1), 60°C. Monitor by HPLC to avoid over-hydrolysis.
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) in phosphate buffer (pH 7.0) achieve >90% selectivity .
  • Byproducts : Ethyl ester degradation products (e.g., pyrazolo[1,5-a]pyrimidin-6-ol) form at pH >10. Stabilize reaction at pH 6–7 .

How do solvent polarity and temperature affect the compound’s fluorescence properties?

Q. Advanced Research Focus

  • Solvent Effects : Quantum yield increases from 0.15 (hexane) to 0.42 (DMSO) due to enhanced π-π* transitions.
  • Temperature Quenching : Fluorescence intensity drops by 40% at 60°C due to thermal vibration disrupting excited-state stability .

What are the limitations of DFT calculations in modeling the compound’s electronic structure?

Q. Advanced Research Focus

  • Basis Set Selection : B3LYP/6-311+G(d,p) overestimates HOMO-LUMO gaps (ΔE = 4.1 eV vs. experimental 3.5 eV).
  • Van der Waals Interactions : Poorly modeled in gas-phase calculations, leading to inaccuracies in crystal packing predictions .

How does the compound’s stability vary under physiological conditions (pH 7.4, 37°C)?

Q. Basic Research Focus

  • Half-Life : 6.5 h in PBS (pH 7.4) with 10% FBS. Degradation pathways include ester hydrolysis and demethylation.
  • Stabilization : Lyophilization with trehalose (1:2 w/w) extends shelf life to >12 months at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.